

Application Notes: Tri-o-tolylphosphine as a Ligand in Suzuki-Miyaura Coupling

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Compound of Interest

Compound Name: Tri-o-tolylphosphine

Cat. No.: B155546

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Introduction

Tri-o-tolylphosphine ($P(o\text{-tol})_3$) is a sterically bulky and electron-rich phosphine ligand that has demonstrated significant utility in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. Its unique steric and electronic properties play a crucial role in facilitating key steps of the catalytic cycle, often leading to high efficiency and broad substrate scope. This document provides an overview of its applications, key experimental data, and detailed protocols for its use in Suzuki-Miyaura coupling.

The steric bulk of **tri-o-tolylphosphine**, with one of the largest cone angles among simple phosphines, promotes the formation of reactive monophosphine-ligated $Pd(0)$ species.[1] This characteristic is advantageous in accelerating the rates of oxidative addition and reductive elimination, which are often rate-limiting steps in the catalytic cycle.[2] Furthermore, its electron-donating nature enhances the reactivity of the palladium center.

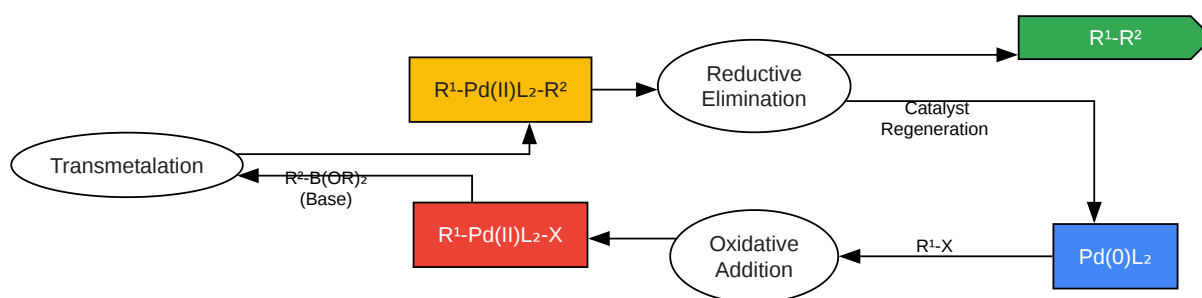
Key Advantages:

- **High Efficiency:** Catalytic systems employing **tri-o-tolylphosphine** have shown high conversions and turnovers in the coupling of various aryl halides with arylboronic acids.[3]
- **Mild Reaction Conditions:** Successful couplings have been reported at room temperature, which is beneficial for thermally sensitive substrates.[2][4][5][6]

- **Broad Substrate Scope:** It has been effectively used for coupling a wide range of substrates, including propargylic carbonates and various aryl halides.[2][3][4][5][6]
- **Commercial Availability:** As a commercially available and bench-stable ligand, it offers a practical choice for synthetic chemists.[1][2]

Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling involves a Pd(0)/Pd(II) catalytic cycle. The bulky and electron-rich **tri-o-tolylphosphine** ligand facilitates several key steps in this cycle.



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Caption: Suzuki-Miyaura catalytic cycle with P(o-tol)₃ as the ligand (L).

Experimental Data

Table 1: Suzuki Coupling of Propargylic Carbonates with Boronic Acids

This table summarizes the results from a study utilizing a Pd₂(dba)₃·CHCl₃/tri(o-tolyl)phosphine catalytic system for the coupling of propargylic carbonates with various boronic acids at room temperature.[2]

Entry	Propargylic Carbonate (1)	Boronic Acid (2)	Product (3)	Yield (%)
1	1a	Phenylboronic acid	3aa	82
2	1a	4-Methylphenylboronic acid	3ab	85
3	1a	4-Methoxyphenylboronic acid	3ac	88
4	1a	4-Fluorophenylboronic acid	3ad	75
5	1b	Phenylboronic acid	3ba	80
6	1c	Phenylboronic acid	3ca	92

Reaction Conditions: Propargylic carbonate (0.2 mmol), boronic acid (0.3 mmol), $\text{Pd}_2(\text{dba})_3 \cdot \text{CHCl}_3$ (2.5 mol%), tri(o-tolyl)phosphine (10 mol%), K_2CO_3 (0.4 mmol), THF/ H_2O (10:1, 2.2 mL), room temperature, 12 h.

Table 2: Suzuki Coupling of Aryl Halides with Phenylboronic Acid

This table presents data on the coupling of 4-bromoacetophenone with phenylboronic acid using different tolylphosphine ligands, highlighting the effectiveness of $\text{P}(\text{o-tolyl})_3$.^[3]

Entry	Ligand	Pd Source	Base	Solvent	Conversion (%)
1	P(o-tolyl) ₂ Ph	Pd ₂ (dba) ₃	Cs ₂ CO ₃	Dioxane	100
2	P(o-tolyl) ₃	Pd ₂ (dba) ₃	Cs ₂ CO ₃	Dioxane	100
3	P(o-tolyl)Ph ₂	Pd ₂ (dba) ₃	Cs ₂ CO ₃	Dioxane	100
4	P(o-tolyl) ₃	Pd(OAc) ₂	Cs ₂ CO ₃	Dioxane	98
5	P(o-tolyl) ₃	PdCl ₂	Cs ₂ CO ₃	Dioxane	95

Reaction Conditions: 4-bromoacetophenone (1.0 mmol), PhB(OH)₂ (1.5 mmol), phosphine/palladium (4:1), base (2.0 mmol), Bu₄NBr (0.5 mmol), solvent (5 mL), water (1 mL), 100 °C.

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling of Propargylic Carbonates with Boronic Acids[2]

This protocol describes a highly efficient method for the synthesis of allenes at room temperature.



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Caption: Workflow for the Suzuki coupling of propargylic carbonates.

Materials:

- Propargylic carbonate (0.2 mmol, 1.0 equiv)
- Boronic acid (0.3 mmol, 1.5 equiv)

- Tris(dibenzylideneacetone)dipalladium(0)-chloroform adduct ($\text{Pd}_2(\text{dba})_3 \cdot \text{CHCl}_3$) (5.2 mg, 0.005 mmol, 2.5 mol%)
- Tri(o-tolyl)phosphine (6.1 mg, 0.02 mmol, 10 mol%)
- Potassium carbonate (K_2CO_3) (55.2 mg, 0.4 mmol, 2.0 equiv)
- Tetrahydrofuran (THF), anhydrous (2.0 mL)
- Water, deionized (0.2 mL)
- Reaction tube with a magnetic stir bar

Procedure:

- To a dried reaction tube containing a magnetic stir bar, add the propargylic carbonate, boronic acid, $\text{Pd}_2(\text{dba})_3 \cdot \text{CHCl}_3$, tri(o-tolyl)phosphine, and K_2CO_3 .
- Evacuate and backfill the tube with an inert gas (e.g., nitrogen or argon) three times.
- Add the THF and water mixture (10:1) via syringe.
- Stir the reaction mixture vigorously at room temperature for 12 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction with the addition of water (5 mL).
- Extract the aqueous layer with ethyl acetate (3 x 10 mL).
- Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
- Filter the mixture and concentrate the solvent under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to afford the desired allene.

Protocol 2: General Procedure for Suzuki Coupling of Aryl Bromides with Phenylboronic Acid[3]

This protocol details a method for the coupling of an activated aryl bromide at an elevated temperature.

Materials:

- 4-Bromoacetophenone (199 mg, 1.0 mmol, 1.0 equiv)
- Phenylboronic acid (183 mg, 1.5 mmol, 1.5 equiv)
- Tris(dibenzylideneacetone)dipalladium(0) ($\text{Pd}_2(\text{dba})_3$) (22.9 mg, 0.025 mmol, 2.5 mol%)
- Tri(o-tolyl)phosphine (30.4 mg, 0.1 mmol, 10 mol%)
- Cesium carbonate (Cs_2CO_3) (652 mg, 2.0 mmol, 2.0 equiv)
- Tetrabutylammonium bromide (Bu_4NBr) (161 mg, 0.5 mmol, 0.5 equiv)
- 1,4-Dioxane, anhydrous (5 mL)
- Water, deionized (1 mL)
- Reaction tube (e.g., Schlenk tube) with a magnetic stir bar

Procedure:

- Charge a Schlenk tube equipped with a magnetic stir bar with 4-bromoacetophenone, phenylboronic acid, $\text{Pd}_2(\text{dba})_3$, tri(o-tolyl)phosphine, Cs_2CO_3 , and Bu_4NBr .
- Seal the tube, then evacuate and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle two more times.
- Add anhydrous 1,4-dioxane and deionized water via syringe.
- Place the sealed reaction tube in a preheated oil bath at 100 °C.

- Stir the reaction mixture for the required time (monitor by GC or TLC).
- After completion, cool the reaction mixture to room temperature.
- Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of celite.
- Wash the filtrate with water (10 mL) and brine (10 mL).
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
- Purify the residue by flash column chromatography to obtain the biaryl product.

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